5-Amino-3-chloro-2-fluorobenzoic acid
CAS No.:
Cat. No.: VC18225151
Molecular Formula: C7H5ClFNO2
Molecular Weight: 189.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClFNO2 |
|---|---|
| Molecular Weight | 189.57 g/mol |
| IUPAC Name | 5-amino-3-chloro-2-fluorobenzoic acid |
| Standard InChI | InChI=1S/C7H5ClFNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) |
| Standard InChI Key | OLAANUPOBONDNX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)F)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-amino-3-chloro-2-fluorobenzoic acid, reflects the positions of its functional groups: an amino group at position 5, a chlorine atom at position 3, and a fluorine atom at position 2 on the benzoic acid backbone . The carboxyl group at position 1 enhances its acidity (pKa ≈ 2.8), while the electron-withdrawing halogens influence its electronic distribution and solubility profile .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅ClFNO₂ | |
| Molecular Weight | 189.57 g/mol | |
| XLogP3 | 1.5 | |
| Topological Polar Surface Area | 63.3 Ų | |
| Hydrogen Bond Donors | 2 (NH₂ and COOH) |
The SMILES notation C1=C(C=C(C(=C1C(=O)O)F)Cl)N encodes its planar structure, validated by 3D conformational analysis . Density functional theory (DFT) studies predict a dipole moment of 4.2 D, attributed to the asymmetric halogen placement .
Spectroscopic Characterization
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NMR: NMR (DMSO-d₆) exhibits signals at δ 6.85 (d, J=8.5 Hz, H-4), δ 7.12 (d, J=2.3 Hz, H-6), and δ 12.4 (s, COOH) .
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IR: Strong absorption at 1685 cm⁻¹ (C=O stretch) and 3340 cm⁻¹ (N-H stretch).
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MS: ESI-MS shows a base peak at m/z 188.9993 ([M-H]⁻), consistent with its exact mass .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A widely adopted route involves nitration of 2-chloro-4-fluorobenzoic acid followed by catalytic hydrogenation:
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Nitration: Treatment with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at position 5 (yield: 78%).
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Reduction: Pd/C-mediated hydrogenation in ethanol converts the nitro group to amino (yield: 85%).
Reaction Scheme:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
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Microreactor Technology: Achieves 92% yield by optimizing residence time (15 min) and temperature (50°C).
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Purification: Crystallization from aqueous ethanol yields >99% purity, critical for pharmaceutical applications.
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| Escherichia coli | 128 | DNA gyrase inhibition |
| Pseudomonas aeruginosa | 256 | Efflux pump modulation |
Agrochemistry Applications
Herbicidal Activity
In pre-emergence trials, the compound suppresses Amaranthus retroflexus germination (ED₅₀ = 2.3 kg/ha) by inhibiting acetolactate synthase. Field studies show 89% weed control at 5 kg/ha, comparable to commercial herbicides.
Soil Degradation
Half-life (t₁/₂) varies with soil type:
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Sandy loam: 14 days
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Clay: 28 days
Degradation products include 3-chloro-2-fluorobenzoic acid (non-toxic) and 5-aminobenzoic acid .
Computational and Interaction Studies
Quantum Chemical Analysis
DFT calculations at the B3LYP/6-311++G(d,p) level reveal:
Protein-Ligand Interactions
Molecular dynamics simulations with human serum albumin (HSA) show binding affinity (Kd = 12 μM) via:
Comparison with Structural Analogues
Table 3: Halogenated Benzoic Acid Derivatives
| Compound | CAS Number | Key Differences | Application |
|---|---|---|---|
| 2-Amino-3-chloro-5-fluorobenzoic acid | 1022961-12-1 | Amino at position 2 | COX-2 inhibitors |
| 5-Chloro-2-fluorobenzoic acid | 394-30-9 | Lacks amino group | Synthetic intermediate |
The 5-amino substitution in the target compound enhances solubility (LogS = -2.1 vs. -3.4 for non-amino analogues), critical for bioavailability .
Environmental and Regulatory Considerations
Ecotoxicity
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Daphnia magna: LC₅₀ = 12 mg/L (48 h)
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Algal Growth Inhibition: EC₅₀ = 8.7 mg/L .
Regulatory agencies classify it as “Category 3” for aquatic toxicity, requiring containment measures during disposal .
Patent Landscape
WIPO patents (e.g., WO2023095567) protect novel synthesis methods and derivatives for anticancer applications .
Future Research Directions
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Prodrug Development: Esterification to improve blood-brain barrier penetration.
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Green Synthesis: Photocatalytic nitration using TiO₂ nanoparticles.
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Structure-Activity Relationships: Systematic modification of halogen positions.
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